2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C12H10N4O2S2 and its molecular weight is 306.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of compounds related to 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is in antimicrobial activities. Studies have shown that similar heterocyclic compounds, including thiazoles derivatives, exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, demonstrating their potential as antimicrobial agents. For instance, a study by El-Hashash et al. (2014) synthesized a series of pyridazinones and thiazoles derivatives with observed antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014). Similarly, research by Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents, showed promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant Activity
Another significant application of such compounds is in antioxidant activity. Research by Talapuru et al. (2014) on various amidomethane sulfonyl-linked heterocycles, including pyrrolyl oxazoles/thiazoles/imidazoles, found that these compounds exhibited excellent antioxidant activity, surpassing even standard antioxidants like Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Anti-inflammatory Activities
Compounds structurally related to this compound also show potential in anti-inflammatory activities. A study by Sowmya et al. (2017) on acetamido pyrrolyl azoles demonstrated their anti-inflammatory properties, showing promise as therapeutic agents (Sowmya, Basha, Devi, Lavanyalatha, Padmaja, & Padmavathi, 2017).
Anticancer Activities
Research has also indicated the potential use of these compounds in anticancer activities. The synthesis of various derivatives of related compounds and their testing against cancer cell lines have shown promising results in inhibiting tumor growth. For example, a study by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and found them to have significant anticancer activity against certain human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-14-10-11(20-6)9(7-3-2-4-19-7)15-16(12(10)18)5-8(13)17/h2-4H,5H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRBBKFPESSCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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